molecular formula C10H11Cl2NO2 B2385344 tert-Butyl 4,6-dichloronicotinate CAS No. 1956321-27-9

tert-Butyl 4,6-dichloronicotinate

Cat. No.: B2385344
CAS No.: 1956321-27-9
M. Wt: 248.1
InChI Key: XPAVOQSQZMCRRR-UHFFFAOYSA-N
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Description

Tert-Butyl 4,6-dichloronicotinate (TBCN) is an important organic compound that belongs to the class of substituted nicotinates. It has a molecular formula of C10H11Cl2NO2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinate core with two chlorine atoms at the 4 and 6 positions and a tert-butyl group attached . The molecular weight is 248.11 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 248.11 . The compound is predicted to have a density of 1.278±0.06 g/cm3 and a boiling point of 296.1±35.0 °C .

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-dichloronicotinate is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to induce apoptosis in cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-Butyl 4,6-dichloronicotinate in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the cost of synthesis can be relatively high, which may limit its use in some research settings.

Future Directions

There are several future directions for research on tert-Butyl 4,6-dichloronicotinate. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, there is potential for the development of new derivatives of this compound with improved properties for use in various scientific research applications.

Synthesis Methods

Tert-Butyl 4,6-dichloronicotinate can be synthesized using various methods. One of the most commonly used methods is the reaction of 4,6-dichloronicotinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

Tert-Butyl 4,6-dichloronicotinate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a ligand in the synthesis of metal complexes.

Safety and Hazards

The safety data sheet for tert-Butyl 4,6-dichloronicotinate indicates that it may be harmful if inhaled and may cause respiratory irritation. It’s also classified as a potential skin and eye irritant .

Properties

IUPAC Name

tert-butyl 4,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-5-13-8(12)4-7(6)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAVOQSQZMCRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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